2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that features a thiadiazole ring, a phenoxyacetamido group, and a phenylethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The phenoxyacetamido group is introduced via a nucleophilic substitution reaction, where phenoxyacetic acid is reacted with an appropriate amine. Finally, the phenylethyl acetamide moiety is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The phenoxyacetamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the phenylethylamine structure but lacks the thiadiazole and phenoxyacetamido groups.
2-Thiophenemethylamine: Contains a thiophene ring instead of a thiadiazole ring.
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry, but structurally different from the target compound.
Uniqueness
2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its combination of a thiadiazole ring, phenoxyacetamido group, and phenylethyl acetamide moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-17(13-27-16-9-5-2-6-10-16)22-19-23-24-20(29-19)28-14-18(26)21-12-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHIGONXSDMIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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